1,3-Aminoketone hydrochloride
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Overview
Description
1,3-Aminoketone hydrochloride is a chemical compound that belongs to the class of aminoketones. These compounds are characterized by the presence of both an amino group and a ketone group within the same molecule. The hydrochloride form is a salt that enhances the compound’s solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1,3-aminoketone hydrochloride can be achieved through several methods:
Mannich Reaction: This is a common method for synthesizing β-aminoketones.
Reductive Hydroamination: This method involves the reduction of a ketone in the presence of an amine and a reducing agent such as sodium borohydride.
Alkylation: The alkylation of an amine with a halogenated ketone can also produce this compound.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1,3-Aminoketone hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Aminoketone hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-aminoketone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,3-Aminoketone hydrochloride can be compared with other aminoketones such as:
Tolperisone: Used as a muscle relaxant.
Oxyfedrine: Used for therapeutic coronary disease.
Sitagliptin: An antidiabetic drug.
What sets this compound apart is its unique combination of chemical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
25600-32-2 |
---|---|
Molecular Formula |
CH4ClNO |
Molecular Weight |
81.50 g/mol |
IUPAC Name |
formamide;hydrochloride |
InChI |
InChI=1S/CH3NO.ClH/c2-1-3;/h1H,(H2,2,3);1H |
InChI Key |
GTCCMGFBIWUBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N.Cl |
Origin of Product |
United States |
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